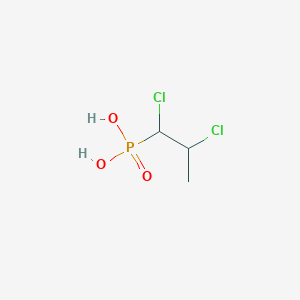![molecular formula C21H24O2 B12539869 1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 142450-47-3](/img/structure/B12539869.png)
1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a pentane backbone with two oxy groups and two ethenylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,5-dibromopentane with 4-vinylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the oxy groups from the 4-vinylphenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The oxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often used.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components through its ethenyl and oxy groups, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Pentane-1,5-diylbis(oxy)]bis[heptadecafluorononene]
- 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline
- 1,1’-(Pentane-1,5-diyl)bis[1-methylpyrrolidinium] dibromide
Uniqueness
1,1’-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene) is unique due to its combination of ethenylbenzene groups and a flexible pentane backbone. This structure imparts unique properties such as high reactivity and the ability to form diverse derivatives, making it valuable in various applications .
Propriétés
Numéro CAS |
142450-47-3 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-ethenyl-4-[5-(4-ethenylphenoxy)pentoxy]benzene |
InChI |
InChI=1S/C21H24O2/c1-3-18-8-12-20(13-9-18)22-16-6-5-7-17-23-21-14-10-19(4-2)11-15-21/h3-4,8-15H,1-2,5-7,16-17H2 |
Clé InChI |
YYLSJPOTCXTQMT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


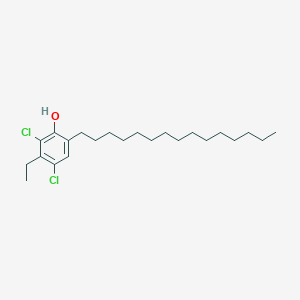

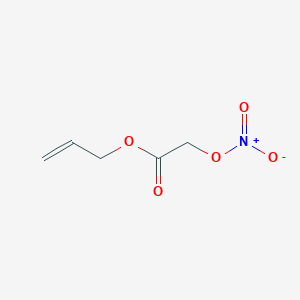
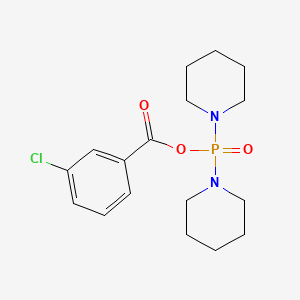
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)

![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
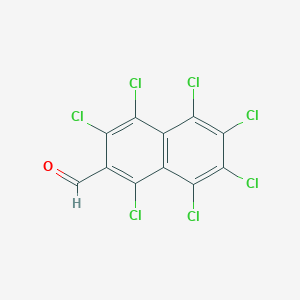
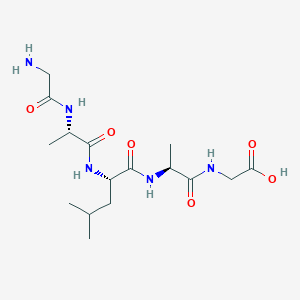
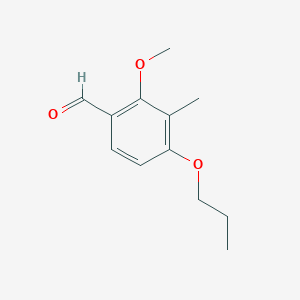
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
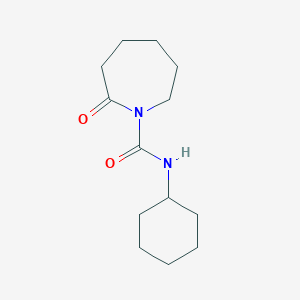
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
